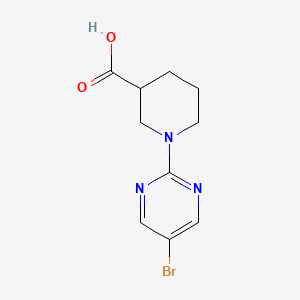

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-8-4-12-10(13-5-8)14-3-1-2-7(6-14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUXFIHDAKRGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375499 | |

| Record name | 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799283-93-5 | |

| Record name | 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic organic compound featuring a bromopyrimidine moiety linked to a piperidine-3-carboxylic acid scaffold. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1] Similarly, pyrimidine derivatives are integral components of many biologically active molecules, including anticancer and antiviral agents. The presence of a bromine atom on the pyrimidine ring offers a handle for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, a putative synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 799283-93-5 | [2] |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [2] |

| Molecular Weight | 286.13 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (Predicted) | N/A |

Synthesis and Experimental Protocols

A general workflow for this proposed synthesis is outlined below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (Intermediate)

This step is adapted from the synthesis of the analogous 4-carboxylate isomer.[3]

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Addition of Reagent: Add methyl piperidine-3-carboxylate (1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Add deionized water and ethyl acetate to the residue.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to dryness.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of heptane/ethyl acetate to yield the desired intermediate as a solid.

Step 2: Hydrolysis to this compound (Final Product)

This is a standard procedure for the hydrolysis of methyl esters to carboxylic acids.[4]

-

Reaction Setup: Dissolve the intermediate, methyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq), in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Physicochemical Characterization (Predicted)

While experimental data is not available, the expected NMR spectral characteristics can be predicted based on analogous structures.

| Data Type | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons (likely two singlets or doublets in the aromatic region), and complex multiplets for the piperidine ring protons. The carboxylic acid proton would appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and piperidine rings, as well as a signal for the carbonyl carbon of the carboxylic acid group. |

For comparison, the reported NMR data for piperidine-2-carboxylic acid shows characteristic signals for the piperidine ring protons and carbons.[5] The chemical shifts for the target molecule would be influenced by the presence of the bromopyrimidine substituent.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound has not been reported. However, the structural motifs present in this molecule are found in compounds with a wide range of pharmacological activities.

The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1][6][7] The substitution pattern on the piperidine ring is crucial for determining the biological activity and selectivity.

The bromopyrimidine moiety is also a common feature in bioactive compounds. For instance, derivatives of 1-(5-bromopyridin-2-yl)piperidine have been investigated for their potential as inhibitors of various enzymes and for their interaction with G-protein coupled receptors (GPCRs).[8]

Given the prevalence of these scaffolds in pharmacologically active agents, it is plausible that this compound could be a valuable intermediate for the development of novel therapeutics. The logical workflow for investigating the potential of such a compound is depicted below.

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical entity with potential as a building block in drug discovery and development. While specific experimental data for this compound is limited, its constituent structural motifs are well-represented in a variety of bioactive molecules. The synthetic route proposed in this guide offers a viable method for its preparation, which would enable further investigation into its physicochemical and biological properties. Future research should focus on the synthesis and characterization of this compound, followed by a systematic evaluation of its biological activity to unlock its therapeutic potential.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. METHYL 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLATE | 914347-01-6 [chemicalbook.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. rsc.org [rsc.org]

- 6. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 799283-93-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available technical information on 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. It is intended for research use only. Detailed experimental data for this specific compound is limited in publicly accessible literature. Information regarding its positional isomer and related chemical structures is included to provide scientific context.

Introduction

This compound is a heterocyclic organic compound featuring a brominated pyrimidine ring linked to a piperidine-3-carboxylic acid moiety. Such scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of pharmacologically active agents. The strategic placement of the bromine atom offers a site for further chemical modification, such as cross-coupling reactions, while the piperidine-carboxylic acid portion can mimic natural amino acids and interact with biological targets. While this specific isomer is sparsely documented, its structural analog, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, is recognized as a valuable intermediate in the development of kinase inhibitors and other bioactive molecules.[1]

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information for the target compound and its more extensively characterized positional isomer for comparative purposes.

| Property | This compound | 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid |

| CAS Number | 799283-93-5[2] | 799283-92-4[1] |

| Molecular Formula | C₁₀H₁₂BrN₃O₂[3] | C₁₀H₁₂BrN₃O₂[1] |

| Molecular Weight | 286.13 g/mol [3] | 286.13 g/mol [1] |

| Melting Point | Not Reported | 164-166 °C[1][4] |

| Hazard Classification | Not Reported | Irritant (Xi)[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of piperidine-3-carboxylic acid (also known as nipecotic acid) with a suitable 2-halo-5-bromopyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Representative Experimental Protocol (Hypothetical)

This protocol is a general representation and has not been experimentally validated for this specific compound. Optimization of reaction conditions would be necessary.

Materials:

-

Piperidine-3-carboxylic acid

-

2-Chloro-5-bromopyrimidine

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add piperidine-3-carboxylic acid (1.0 equivalent) and the chosen solvent (e.g., DMSO).

-

Add the base, for example, DIPEA (2.5 equivalents).

-

Add 2-chloro-5-bromopyrimidine (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, it may be the product. If not, proceed with an aqueous workup. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the final product.

-

Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Applications

There is no specific biological activity data reported for this compound in the searched literature. However, the structural motifs present in the molecule are common in compounds with diverse biological activities. The positional isomer, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, is utilized as a building block for kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases.[1] Derivatives of piperidine-3-carboxylic acid are also explored for various therapeutic applications, including as GABA uptake inhibitors and as scaffolds in the development of novel therapeutic agents.

Signaling Pathways and Mechanism of Action

No signaling pathways or specific mechanisms of action have been elucidated for this compound. Research on its derivatives would be required to determine any potential biological targets and their effects on cellular signaling. A hypothetical workflow for screening such a compound is presented below.

Conclusion

This compound is a chemical intermediate with potential applications in drug discovery, suggested by the known utility of its constituent chemical motifs. Currently, there is a notable lack of detailed, publicly available technical data, including validated synthesis protocols, comprehensive analytical data, and biological activity profiles. The information provided herein is based on foundational chemical principles and data from structurally related compounds. Further research is necessary to fully characterize this molecule and explore its potential in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid: Current Knowledge and Data Limitations

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a technical overview of the molecular structure and properties of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, it is crucial to note that detailed experimental data for this specific compound is not publicly available. This guide, therefore, summarizes the existing fundamental information and provides a generalized context for its chemical class.

Core Molecular Identity

The fundamental chemical and physical properties of this compound that have been identified are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 799283-93-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [1] |

| Molecular Weight | 286.13 g/mol | [1] |

| Canonical SMILES | C1C(NC(C1)C(=O)O)C2=NC=C(C=N2)Br | |

| InChI Key | Not available |

Molecular Structure

The two-dimensional structure of this compound comprises a piperidine ring, a bromopyrimidine moiety, and a carboxylic acid group. The piperidine ring is substituted at the 1-position with the 5-bromopyrimidin-2-yl group and at the 3-position with the carboxylic acid.

Note on Quantitative Structural Data: No publicly available crystallographic or spectroscopic data (e.g., X-ray crystallography, NMR, IR) for this specific molecule could be located. Therefore, quantitative details such as bond lengths, bond angles, and torsional angles are not available.

Experimental Protocols: A Generalized Synthetic Approach

While a specific, validated experimental protocol for the synthesis of this compound is not documented in publicly accessible literature, a general synthetic strategy can be proposed based on common organic chemistry principles for analogous compounds. This typically involves a nucleophilic aromatic substitution reaction.

Hypothetical Synthesis Workflow:

The synthesis would likely proceed via the reaction of 2-chloro-5-bromopyrimidine with a piperidine-3-carboxylic acid derivative. An ester-protected form of piperidine-3-carboxylic acid (e.g., the ethyl or methyl ester) is often used to prevent unwanted side reactions involving the carboxylic acid group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. A final hydrolysis step is then required to deprotect the carboxylic acid.

References

Uncharted Territory: The Mechanism of Action of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Remains Undefined

Despite its availability as a research chemical, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the precise mechanism of action for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Currently, there is no publicly available data detailing its specific biological targets, associated signaling pathways, or quantitative measures of its activity, such as IC50, Ki, or EC50 values. The compound, with the Chemical Abstracts Service (CAS) number 799283-93-5, is primarily listed in the catalogs of chemical suppliers for research use.[1]

While direct information is lacking for the 3-carboxylic acid isomer, a structurally related compound, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4), is noted for its application as a building block in the synthesis of kinase inhibitors and other bioactive molecules.[2] This suggests that the broader chemical scaffold of a bromopyrimidinyl-piperidine structure may have relevance in the field of kinase inhibition. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer, making them a prominent target for drug discovery. However, it is crucial to emphasize that this is an extrapolation based on a related molecule, and not direct evidence of the mechanism for this compound.

The current body of scientific literature does not contain studies that have elucidated the specific molecular interactions or downstream cellular effects of this compound. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.

Future Research Directions

The absence of data highlights an opportunity for novel research to characterize the pharmacological profile of this compound. A logical starting point, given the information on its 4-carboxylic acid analogue, would be to investigate its potential as a kinase inhibitor. A general workflow for such an investigation is outlined below.

Figure 1. A generalized workflow for characterizing the biological activity of a novel small molecule.

Conclusion

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, represents a significant building block in modern medicinal chemistry. Its intrinsic structural features, combining a pyrimidine ring with a piperidine carboxylic acid moiety, make it a versatile starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a primary focus on its role in the development of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document will detail the underlying biological rationale, present available quantitative data, outline relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction: The Chemical and Biological Significance

This compound (CAS 799283-93-5) is a synthetic organic compound with a molecular formula of C₁₀H₁₂BrN₃O₂ and a molecular weight of 286.13 g/mol .[1] While this specific molecule is primarily available as a research chemical, its core structure is of significant interest in drug discovery. The pyrimidine ring is a common feature in a multitude of biologically active compounds, including anticancer and anti-inflammatory agents.[2] Similarly, the piperidine carboxylic acid moiety provides a versatile scaffold for introducing further chemical diversity and optimizing pharmacokinetic properties.

The key potential of this scaffold lies in its application as a foundational element for the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory conditions. The 1-(5-bromopyrimidin-2-yl)piperidine core can be strategically modified to target the ATP-binding site of specific kinases, leading to the development of highly selective inhibitors.

Core Application: Inhibition of IRAK4 Signaling

A prominent and well-documented application for scaffolds related to this compound is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3] These pathways are central to the innate immune response, and their aberrant activation can lead to a variety of inflammatory and autoimmune diseases.

The IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other members of the IRAK family, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response. Inhibition of IRAK4 kinase activity can effectively block this entire cascade, making it an attractive therapeutic strategy for a range of inflammatory conditions.

References

An In-depth Technical Guide on 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. This technical guide focuses on the core molecule, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid , and its derivatives and analogs. This family of compounds has garnered interest for its potential as inhibitors of various enzymes, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and Cathepsin K, suggesting their therapeutic potential in a range of diseases.

This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential signaling pathways associated with this chemical series. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug development efforts in this area.

Core Structure and Analogs

The core structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position, linked to a piperidine ring at the 2-position of the pyrimidine. The piperidine ring, in turn, bears a carboxylic acid group at the 3-position.

Core Structure: this compound

Key analogs explored in the literature often involve modifications at three main positions:

-

R¹ on the pyrimidine ring: The bromo substituent can be replaced with other groups to modulate activity and selectivity.

-

The carboxylic acid at the 3-position of the piperidine: This group is often converted to various amides to explore interactions with target proteins.

-

Other positions on the piperidine ring: Substitution at other positions of the piperidine can influence potency and pharmacokinetic properties.

Synthetic Methodologies

The synthesis of this compound and its amide derivatives typically follows a convergent approach.

General Synthesis of the Core Scaffold

A common route to the core scaffold involves the nucleophilic aromatic substitution of a dihalopyrimidine with a piperidine-3-carboxylic acid ester. The resulting ester is then hydrolyzed to yield the carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Step 1: Nucleophilic Aromatic Substitution. 2,5-Dibromopyrimidine is reacted with a piperidine-3-carboxylic acid ester (e.g., the ethyl ester) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF) or ethanol. The reaction is typically heated to drive it to completion.

-

Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Synthesis of Amide Derivatives

The carboxylic acid is a versatile handle for the synthesis of a wide array of amide derivatives. Standard peptide coupling reagents are employed for this transformation.

Experimental Protocol: General Amide Coupling

To a solution of this compound in a suitable solvent such as DMF or dichloromethane (DCM), are added the desired amine, a coupling agent (e.g., HATU, HBTU, or EDC), and a non-nucleophilic base (e.g., DIPEA or triethylamine). The reaction is typically stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as extraction and chromatography.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for derivatives of this compound is limited, extensive research on structurally related pyrimidine-4-carboxamides provides valuable insights into the potential SAR of this series. The following sections summarize key findings from studies on NAPE-PLD and Cathepsin K inhibitors.

NAPE-PLD Inhibitors

Studies on pyrimidine-4-carboxamide inhibitors of NAPE-PLD have revealed key structural features that govern potency.

| Compound | R¹ (on Pyrimidine) | R² (on Piperidine) | R³ (Amide) | pIC₅₀ | Reference |

| LEI-401 | (S)-3-hydroxypyrrolidin-1-yl | (S)-3-phenylpiperidine | cyclopropylmethylamide | 7.14 ± 0.04 | [2][3] |

| Analog 1 | morpholine | (S)-3-phenylpiperidine | cyclopropylmethylamide | 6.14 | [2] |

| Analog 2 | dimethylamine | (S)-3-phenylpiperidine | cyclopropylmethylamide | 6.44 | [2] |

| Analog 3 | (S)-3-hydroxypyrrolidin-1-yl | N-methylphenethylamine | cyclopropylmethylamide | 6.64 | [2] |

Key SAR Observations for NAPE-PLD Inhibitors:

-

Piperidine Substitution: Conformational restriction of a flexible side chain by incorporating it into a piperidine ring, such as replacing N-methylphenethylamine with (S)-3-phenylpiperidine, can significantly increase potency.[2][3]

-

Pyrimidine Substitution: The substituent at the 6-position of the pyrimidine ring plays a crucial role. Smaller, more polar groups like (S)-3-hydroxypyrrolidine can enhance activity compared to bulkier or more hydrophobic groups like morpholine.[2][3]

-

Amide Group: The nature of the amide substituent is also important for activity.

Cathepsin K Inhibitors

A series of piperidine-3-carboxamide derivatives have been evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.

| Compound | R¹ (on Piperidine Nitrogen) | R² (Amide) | IC₅₀ (µM) | Reference |

| H-9 | (4-methoxyphenyl)sulfonyl | 3-bromobenzyl | 0.08 | [4] |

| H-1 | (4-methoxyphenyl)sulfonyl | 2-methylbenzyl | >10 | [4] |

| H-5 | (4-methoxyphenyl)sulfonyl | 3-methoxybenzyl | 1.23 | [4] |

| H-7 | (4-methoxyphenyl)sulfonyl | 2-chlorobenzyl | 0.45 | [4] |

| H-11 | (4-methoxyphenyl)sulfonyl | 3-bromobenzyl | 0.08 | [4] |

Key SAR Observations for Cathepsin K Inhibitors:

-

Piperidine N-Substitution: The presence of a sulfonyl group on the piperidine nitrogen appears to be beneficial for activity.

-

Amide Substituent: The nature and substitution pattern of the benzyl group on the amide nitrogen have a significant impact on potency. Electron-withdrawing groups and specific substitution patterns can lead to highly potent inhibitors.

Potential Signaling Pathways and Mechanisms of Action

Based on the biological activities of structurally related compounds, derivatives of this compound may act on several key signaling pathways.

NAPE-PLD Signaling Pathway

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[5] NAEs are produced from N-acylphosphatidylethanolamines (NAPEs) in a two-step process.[6] NAPE-PLD catalyzes the final step, hydrolyzing NAPEs to generate NAEs and phosphatidic acid.[4][6] These NAEs then act on various receptors, including cannabinoid receptors (CB1 and CB2), GPR55, and PPARα, to modulate a range of physiological processes, including pain, inflammation, and appetite.[4] Inhibition of NAPE-PLD would therefore be expected to decrease the levels of NAEs and modulate these downstream signaling pathways.

Cathepsin K Signaling Pathway

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key mediator of bone resorption.[2][7] Its expression is primarily regulated by the RANKL/RANK signaling pathway.[3][7] Binding of RANKL to its receptor RANK on osteoclast precursors activates downstream signaling cascades, leading to the activation of transcription factors such as NFATc1, which in turn upregulates the expression of Cathepsin K.[3] Once expressed and activated, Cathepsin K degrades type I collagen, the main component of the bone matrix, leading to bone resorption.[8] Inhibitors of Cathepsin K directly block its enzymatic activity, thereby preventing the breakdown of bone matrix.

References

- 1. scbt.com [scbt.com]

- 2. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 6. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin K - Wikipedia [en.wikipedia.org]

Spectroscopic and Spectrometric Characterization of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which serve as a valuable reference for the identification and characterization of this molecule. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, alongside a logical workflow for the spectroscopic analysis of novel chemical entities. This guide is intended to support researchers in medicinal chemistry and drug development in their efforts to synthesize and analyze related compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for the accurate interpretation of spectroscopic and spectrometric results.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 799283-93-5 |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ |

| Molecular Weight | 286.13 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides an estimation of the chemical shifts for the protons in the molecule. The following table outlines the expected signals. Actual experimental values may vary based on solvent and other experimental conditions.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.5 - 12.5 | Broad Singlet | 1H | -COOH |

| ~8.5 | Singlet | 2H | Pyrimidine C4-H, C6-H |

| ~4.0 - 4.2 | Multiplet | 1H | Piperidine C2-H (axial) |

| ~3.8 - 4.0 | Multiplet | 1H | Piperidine C6-H (axial) |

| ~3.0 - 3.2 | Multiplet | 1H | Piperidine C2-H (equatorial) |

| ~2.8 - 3.0 | Multiplet | 1H | Piperidine C6-H (equatorial) |

| ~2.6 - 2.8 | Multiplet | 1H | Piperidine C3-H |

| ~1.9 - 2.1 | Multiplet | 1H | Piperidine C4-H (axial) |

| ~1.7 - 1.9 | Multiplet | 1H | Piperidine C5-H (axial) |

| ~1.5 - 1.7 | Multiplet | 2H | Piperidine C4-H (equatorial), C5-H (equatorial) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum indicates the expected chemical shifts for the carbon atoms within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | -COOH |

| ~160.0 | Pyrimidine C2 |

| ~158.0 | Pyrimidine C4, C6 |

| ~110.0 | Pyrimidine C5 |

| ~50.0 | Piperidine C2 |

| ~48.0 | Piperidine C6 |

| ~45.0 | Piperidine C3 |

| ~28.0 | Piperidine C4 |

| ~25.0 | Piperidine C5 |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, Electrospray Ionization (ESI) is a suitable soft ionization technique. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

-

Molecular Ion (M): The protonated molecule [M+H]⁺ is expected to show a pair of peaks at approximately m/z 286.0 and 288.0.

-

Key Fragmentation Patterns: The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[1] Common fragmentation pathways for this molecule under tandem mass spectrometry (MS/MS) could include:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Cleavage of the piperidine ring.

-

Loss of HBr (81 Da).

-

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and ESI-MS data for a small organic molecule such as this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment for the carboxylic acid).[3]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

The final solution height in the NMR tube should be at least 4 cm.[3]

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.[4]

-

Lock the spectrometer onto the deuterium signal of the solvent.[5]

-

Shim the magnetic field to optimize homogeneity and achieve the best possible resolution.[4]

-

For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a moderately concentrated sample.[3]

-

For ¹³C NMR : Acquire the spectrum using a standard proton-decoupled single-pulse experiment. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 to several thousand) depending on the sample concentration.[3]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

-

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation :

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[6]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[6][7]

-

Ensure the final solution is free of any particulate matter by filtering if necessary.[6]

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-20 µL/min.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.[1]

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the molecular ion.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum.[1]

-

-

Data Analysis :

-

Analyze the full scan spectrum to confirm the molecular weight of the compound, paying attention to the isotopic pattern characteristic of bromine.

-

Interpret the MS/MS spectrum by identifying the fragment ions and proposing fragmentation pathways to confirm the structure of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a novel chemical compound.

References

- 1. PROSPRE [prospre.ca]

- 2. Predict 13C carbon NMR spectra [nmrdb.org]

- 3. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 4. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its structural motif, combining a substituted pyrimidine ring with a piperidine carboxylic acid, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and relevant (though extrapolated) experimental protocols.

Commercial Availability

This compound, identified by CAS Number 799283-93-5 , is available from several commercial suppliers.[1][2][3] Pricing and availability can vary between suppliers and are dependent on the quantity required. Researchers are advised to inquire with the vendors directly for the most current information.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Product available for research use.[1] |

| Key Organics | --INVALID-LINK-- | Offers various quantities for purchase.[2] |

| ChemicalBook | --INVALID-LINK-- | Lists the compound and provides basic information.[3] |

| ChemWhat | --INVALID-LINK-- | Provides product details and supplier information. |

| Vihasibio Sciences | Not specified | Listed as a manufacturer of pharmaceutical intermediates. |

| MOLBASE | --INVALID-LINK-- | Lists the compound and connects buyers with suppliers. |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 799283-93-5 | [1][3] |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [1] |

| Molecular Weight | 286.13 g/mol | [1] |

| Appearance | Likely a solid | Inferred |

| Melting Point | 191-193 °C | [4] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred |

Potential Applications in Research and Drug Discovery

The structural components of this compound suggest its potential utility in several areas of drug discovery. The pyrimidine ring is a common feature in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The piperidine carboxylic acid moiety can serve as a versatile handle for further chemical modifications and can influence the pharmacokinetic properties of a molecule.

While no specific biological targets for this exact compound have been publicly disclosed, related pyrimidine-piperidine structures have been investigated for a variety of pharmacological activities.

Experimental Protocols (Exemplary)

Detailed experimental protocols for this compound are not available in published literature. However, the following sections provide generalized methodologies for the synthesis and analysis of similar compounds, which can be adapted by researchers.

Synthesis

A plausible synthetic route for this compound would involve the nucleophilic aromatic substitution of a dihalopyrimidine with a piperidine-3-carboxylic acid derivative.

Workflow for a potential synthesis:

Caption: A potential synthetic workflow for the target compound.

General Procedure:

-

Reaction Setup: To a solution of piperidine-3-carboxylic acid ester (e.g., ethyl ester) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate or triethylamine).

-

Nucleophilic Substitution: Add 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine) to the reaction mixture. Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

-

Final Product Isolation: Acidification of the reaction mixture will precipitate the final product, which can then be collected by filtration, washed, and dried.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

Table 3: Exemplary HPLC Conditions

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | e.g., 5-95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. Predicted chemical shifts can be estimated using NMR prediction software. The ¹H NMR spectrum would be expected to show signals for the pyrimidine protons, as well as the protons of the piperidine ring and the carboxylic acid proton.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the compound.

Signaling Pathways and Biological Interactions (Hypothetical)

Given the prevalence of pyrimidine and piperidine moieties in kinase inhibitors, it is plausible that this compound could be explored as a fragment or starting point for the design of inhibitors targeting various protein kinases. The specific signaling pathways would depend on the kinase being targeted.

References

An In-depth Technical Guide on the Safety and Handling of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the novel heterocyclic compound, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. Due to the limited availability of data on this specific molecule, information from structurally related compounds has been included to provide a thorough overview. All information should be used as a guide and supplemented by in-house risk assessments.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its molecular formula is C₁₀H₁₂BrN₃O₂, with a molecular weight of 286.13 g/mol .[1][2] While extensive physical property data is not available, the melting point has been reported to be in the range of 191-193°C.

| Property | Value | Reference |

| CAS Number | 799283-93-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [1][2] |

| Molecular Weight | 286.13 g/mol | [1][2] |

| Physical State | White Solid | [1] |

| Melting Point | 191-193 °C |

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE) should be worn at all times when handling this substance.

Hazard Statements:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. |

Handling and Storage

Handling:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from direct sunlight.

Experimental Protocols

Representative Synthetic Protocol:

-

Esterification of N-Boc-3-piperidine carboxylic acid: The starting material, N-Boc-3-piperidine carboxylic acid, is esterified to protect the carboxylic acid functionality.

-

Reduction: The ester is then reduced to the corresponding alcohol.

-

Condensation and Substitution: The alcohol undergoes a condensation reaction, followed by a substitution reaction to introduce the 5-bromopyrimidin-2-yl moiety.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

It is crucial to monitor each step by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. Purification at each step is typically performed by column chromatography.

Biological Activity and Signaling Pathways

Derivatives of pyrimidine and piperidine are subjects of significant interest in medicinal chemistry, particularly in the development of anticancer agents.[5][6][7] Several studies have shown that pyrimidine derivatives can act as inhibitors of various kinases, including Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), which is overexpressed in many cancers and plays a crucial role in cell cycle progression and proliferation.[1][8][9][10][11]

The inhibition of Pin1 can disrupt multiple oncogenic signaling pathways, including the Wnt/β-catenin and Ras/AP-1 pathways, leading to decreased cancer cell proliferation and survival.[1][8]

Below is a diagram illustrating a simplified overview of the Pin1 signaling pathway, a potential target for compounds of this class.

Figure 1: Simplified Pin1 signaling pathway.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. It is essential for all laboratory personnel to consult the most up-to-date Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before handling this chemical. The information on biological activity is based on related compounds and may not be directly applicable to this specific molecule. All work with this and other research chemicals should be conducted by trained professionals in a well-equipped laboratory.

References

- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 799283-93-5 [m.chemicalbook.com]

- 4. CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound - Google Patents [patents.google.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. ijcrt.org [ijcrt.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 10. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIN1 - Wikipedia [en.wikipedia.org]

Navigating the Pre-formulation Gauntlet: A Technical Guide to the Solubility Profile of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of any small molecule therapeutic hinges on a thorough understanding of its physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability and overall developability. This technical guide provides a comprehensive overview of the methodologies used to establish the solubility profile of the novel compound, 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines the standardized experimental protocols and data presentation formats essential for its characterization. The included workflows and methodologies are based on established practices in the pharmaceutical industry to guide researchers in generating a robust and reliable solubility dataset.

Introduction

This compound (Molecular Formula: C₁₀H₁₂BrN₃O₂, Molecular Weight: 286.13 g/mol ) is a heterocyclic compound with structural motifs that suggest its potential as a scaffold in medicinal chemistry.[1][2][3][4][5] As with any new chemical entity (NCE) destined for pharmaceutical development, a comprehensive understanding of its aqueous and non-aqueous solubility is paramount. Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately hindering clinical progression.[6][7]

This guide details the critical experimental procedures for determining the kinetic and thermodynamic solubility of this compound, which are foundational for its Biopharmaceutics Classification System (BCS) categorization.

Physicochemical Properties Summary

A complete physicochemical profile is essential for any drug candidate. The following table summarizes the key parameters that must be experimentally determined for this compound.

| Property | Value | Method |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | - |

| Molecular Weight | 286.13 g/mol | - |

| CAS Number | 799283-93-5 | - |

| pKa | Data not available | Potentiometric titration, UV-spectrophotometry, or computational prediction |

| LogP | Data not available | Shake-flask method (octanol/water), HPLC, or computational prediction |

| BCS Class | Data not available | Based on solubility and permeability data |

Aqueous Solubility Profile

The pH-dependent solubility of an ionizable compound like this compound is a critical parameter. The carboxylic acid and piperidine moieties suggest at least two pKa values, which will govern its charge state and, consequently, its solubility at different physiological pH values.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[8][9] This measurement reflects the concentration at which a compound precipitates from a supersaturated solution and is valuable for identifying potential solubility liabilities early in the discovery process.[6][8]

Table 1: Kinetic Solubility of this compound in Biorelevant Media

| Medium | pH | Solubility (µM) | Method |

| Phosphate Buffered Saline (PBS) | 7.4 | Data not available | Turbidimetric or Nephelometric Assay |

| Simulated Gastric Fluid (SGF) | 1.2 | Data not available | Turbidimetric or Nephelometric Assay |

| Simulated Intestinal Fluid (SIF) | 6.8 | Data not available | Turbidimetric or Nephelometric Assay |

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a saturated solution at equilibrium.[10] This is a more time- and resource-intensive measurement but provides the most accurate and relevant data for pre-formulation and formulation development.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]

Table 2: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask Method |

| pH 1.2 Buffer (0.1 N HCl) | 25 | Data not available | Data not available | Shake-Flask Method |

| pH 4.5 Buffer (Acetate) | 25 | Data not available | Data not available | Shake-Flask Method |

| pH 6.8 Buffer (Phosphate) | 25 | Data not available | Data not available | Shake-Flask Method |

| pH 7.4 Buffer (Phosphate) | 25 | Data not available | Data not available | Shake-Flask Method |

Organic Solvent Solubility

Solubility in organic solvents is important for process chemistry, purification, and the development of analytical methods.

Table 3: Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Visual Assessment or HPLC |

| Ethanol | 25 | Data not available | Visual Assessment or HPLC |

| Methanol | 25 | Data not available | Visual Assessment or HPLC |

| Acetonitrile | 25 | Data not available | Visual Assessment or HPLC |

| Dichloromethane (DCM) | 25 | Data not available | Visual Assessment or HPLC |

Experimental Protocols

The following sections provide detailed methodologies for the key solubility experiments.

Kinetic Solubility Determination (Turbidimetric Method)

This method measures the concentration at which the compound precipitates from an aqueous solution when added from a concentrated DMSO stock.

Protocol:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., PBS, SGF, SIF).[14] This creates a range of compound concentrations.

-

Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[11] The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of the compound in a saturated solution.[12][13]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired aqueous buffer or solvent.[10]

-

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][13]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically HPLC-UV. A calibration curve is prepared using standards of known concentrations.

-

Solid-State Analysis: The remaining solid material should be analyzed (e.g., by XRPD) to check for any changes in the crystalline form during the experiment.

Logical Framework for Solubility Assessment

The decision-making process in early drug development relies on a logical assessment of physicochemical properties like solubility. The following diagram illustrates the relationship between different types of solubility measurements and their implications.

Conclusion

Establishing a comprehensive solubility profile for this compound is a non-negotiable step in its journey from a promising hit to a viable drug candidate. While specific data is not yet in the public domain, the standardized protocols for kinetic and thermodynamic solubility outlined in this guide provide a clear roadmap for researchers. The systematic collection of these data points will enable a thorough understanding of the compound's behavior in aqueous and organic media, inform its BCS classification, and ultimately guide the formulation strategies necessary to maximize its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid | 799283-92-4 | Benchchem [benchchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | 799283-93-5 [chemicalbook.com]

- 5. This compound - [sigmaaldrich.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. asianpubs.org [asianpubs.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and ethyl piperidine-3-carboxylate, followed by saponification of the resulting ester. This protocol is intended for laboratory use by trained chemists.

Introduction

This compound (CAS 799283-93-5) is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, combining a bromopyrimidine moiety with a piperidine carboxylic acid, makes it a versatile scaffold for library synthesis and lead optimization in drug development programs. The protocol outlined below describes a reliable two-step procedure for the preparation of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2-chloropyrimidine | ≥97% | Commercial Vendor |

| Ethyl piperidine-3-carboxylate | ≥97% | Commercial Vendor |

| Diisopropylethylamine (DIPEA) | ≥99% | Commercial Vendor |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Vendor |

| Ethyl acetate (EtOAc) | ACS Grade | Commercial Vendor |

| Brine (saturated NaCl solution) | - | Laboratory prep |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Commercial Vendor |

| Lithium hydroxide (LiOH) | ≥98% | Commercial Vendor |

| Tetrahydrofuran (THF) | ACS Grade | Commercial Vendor |

| Water (H₂O) | Deionized | Laboratory prep |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Laboratory prep |

| Silica gel | 230-400 mesh | Commercial Vendor |

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate

-

To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of limiting reagent), add ethyl piperidine-3-carboxylate (1.1 eq).

-

Add diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate as a solid.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

-

Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

| Step | Product Name | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by LC-MS) |

| 1 | Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate | 5-Bromo-2-chloropyrimidine, Ethyl piperidine-3-carboxylate | DIPEA | DMF | 12-18 | 80-90 | 75-85 | >95% |

| 2 | This compound | Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate | LiOH, HCl | THF/H₂O | 4-6 | Room Temp. | 85-95 | >98% |

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes & Protocols: Experimental Use of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid in Kinase Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a hypothetical representation of the experimental use of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" (referred to herein as Compound-X) in kinase assays. As of the date of this document, publicly available data on the specific kinase targets and inhibitory activities of this compound are limited. The information presented is based on established methodologies for kinase inhibitor profiling and is intended for illustrative and educational purposes.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus of drug discovery efforts. The development of small molecule inhibitors that can selectively target specific kinases is a key strategy in modern pharmacology. This document outlines the hypothetical application of Compound-X, a novel small molecule, in biochemical assays to determine its inhibitory potency and selectivity against a panel of protein kinases.

Hypothetical Kinase Inhibition Profile of Compound-X

The inhibitory activity of Compound-X was assessed against a panel of receptor tyrosine kinases (RTKs) and serine/threonine kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase.

Data Presentation: Inhibitory Potency (IC50) of Compound-X

The following table summarizes the hypothetical IC50 values for Compound-X against a selection of kinases. Lower IC50 values indicate greater potency.

| Kinase Target | Kinase Family | Hypothetical IC50 (nM) |

| EGFR | Receptor Tyrosine Kinase | 50 |

| HER2 | Receptor Tyrosine Kinase | 250 |

| VEGFR2 | Receptor Tyrosine Kinase | 1500 |

| AKT1 | Serine/Threonine Kinase | >10,000 |

| MAPK1 | Serine/Threonine Kinase | >10,000 |

Signaling Pathway

Compound-X is hypothetically positioned as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival.[1][2][3][4][5]

Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound-X.

Experimental Protocols

IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol describes a method for determining the IC50 value of Compound-X against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[6][7][8][9]

Materials:

-

Recombinant Kinase (e.g., EGFR)

-

Kinase-specific substrate

-

ATP

-

Compound-X

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Compound-X in 100% DMSO.

-

Perform serial dilutions of Compound-X in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

-

Prepare a 100X final concentration of each dilution in DMSO.

-

-

Assay Plate Setup:

-

Add 1 µL of each Compound-X dilution to the appropriate wells of a 384-well plate.

-

For positive control wells (100% kinase activity), add 1 µL of DMSO.

-

For negative control wells (0% kinase activity), add 1 µL of a known potent inhibitor or omit the kinase.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate will depend on the specific enzyme and should be optimized empirically.

-

Dispense 25 µL of the kinase/substrate master mix into each well of the assay plate.

-

-

Reaction Initiation and Incubation:

-

Prepare a 2X ATP solution in kinase reaction buffer.

-

Add 25 µL of the 2X ATP solution to all wells to initiate the kinase reaction.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Assay Readout (ADP-Glo™ Protocol):

-

Add 50 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6][8]

-

Incubate the plate at room temperature for 40 minutes.[7][8]

-

Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6][7][8]

-

Incubate the plate at room temperature for 30-60 minutes.[7]

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data by setting the average luminescence from the positive control (DMSO only) wells to 100% kinase activity and the negative control to 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value.

Experimental Workflow Diagram

Caption: General workflow for in-vitro kinase inhibitor IC50 determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 3. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. ulab360.com [ulab360.com]

Application Notes and Protocols for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid" as a versatile building block in modern drug discovery, with a particular focus on the development of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).

Introduction

The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal fragment for targeting a wide range of biological macromolecules. The specific fragment, This compound , combines the 3D nature of the piperidine ring with the hydrogen bonding capabilities and reactivity of the bromopyrimidine moiety. This unique combination makes it a valuable starting point for fragment-based drug discovery (FBDD) campaigns, particularly for targets such as protein kinases and as a component of PROTAC linkers.[3][4] The bromine atom on the pyrimidine ring serves as a convenient synthetic handle for further chemical modifications, allowing for the exploration of chemical space and optimization of potency and pharmacokinetic properties.[3]

Key Applications

Kinase Inhibitor Development

The piperidine-pyrimidine core is a well-established scaffold for the development of potent and selective kinase inhibitors. This fragment can be elaborated to target the ATP-binding site of various kinases. The pyrimidine ring can act as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone, while substituents on the piperidine ring can be modified to achieve selectivity and improve physicochemical properties.

A notable target for which this scaffold is relevant is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[5][6][7][8] Inhibition of IRAK4 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[6][7][8]

Quantitative Data: IRAK4 Inhibition by Piperidine-Pyrimidine Analogs